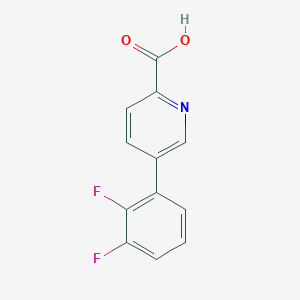

5-(2,3-Difluorophenyl)picolinic acid

Description

BenchChem offers high-quality 5-(2,3-Difluorophenyl)picolinic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(2,3-Difluorophenyl)picolinic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-(2,3-difluorophenyl)pyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7F2NO2/c13-9-3-1-2-8(11(9)14)7-4-5-10(12(16)17)15-6-7/h1-6H,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGIIDJWPLMEYIV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)F)C2=CN=C(C=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7F2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 5-(2,3-Difluorophenyl)picolinic Acid

Introduction: The Significance of Substituted Picolinic Acids

5-(2,3-Difluorophenyl)picolinic acid is a highly functionalized heterocyclic compound with significant potential in medicinal chemistry and materials science. As a derivative of picolinic acid, a bidentate chelating agent, its unique substitution pattern makes it a valuable building block for novel pharmaceuticals. The presence of the difluorophenyl moiety can enhance metabolic stability, improve binding affinity, and modulate the pharmacokinetic properties of drug candidates. This guide provides a comprehensive overview of a robust synthetic route to 5-(2,3-Difluorophenyl)picolinic acid, detailing the underlying chemical principles and offering practical, field-proven insights for its successful preparation.

Strategic Approach to Synthesis

The most logical and efficient approach to the synthesis of 5-(2,3-Difluorophenyl)picolinic acid involves a convergent strategy centered around a palladium-catalyzed cross-coupling reaction. This method offers high yields and excellent functional group tolerance. The overall synthetic pathway can be dissected into three key stages:

-

Preparation of Key Intermediates : This involves the synthesis of the two primary building blocks: 5-bromopicolinic acid and 2,3-difluorophenylboronic acid.

-

Suzuki-Miyaura Cross-Coupling : The core of the synthesis, where the two intermediates are joined to form the carbon-carbon bond between the pyridine and phenyl rings.

-

Final Product Isolation and Purification : Standard procedures to isolate and purify the target molecule to a high degree of purity.

This strategic approach is visualized in the following workflow diagram:

Caption: Overall synthetic workflow for 5-(2,3-Difluorophenyl)picolinic acid.

Part 1: Synthesis of Key Intermediates

Preparation of 5-Bromopicolinic Acid

5-Bromopicolinic acid serves as the foundational pyridine scaffold for our target molecule. A reliable method for its synthesis is the oxidation of the commercially available 5-bromo-2-methylpyridine.[1] This transformation is typically achieved using a strong oxidizing agent such as potassium permanganate (KMnO₄) in an aqueous medium.[1][2]

Experimental Protocol: Oxidation of 5-Bromo-2-methylpyridine

-

Reaction Setup : In a three-necked flask equipped with a mechanical stirrer, thermometer, and reflux condenser, add 5-bromo-2-methylpyridine (1.0 eq) and water.

-

Heating : Heat the mixture to 80°C with vigorous stirring.

-

Addition of Oxidant : Slowly add potassium permanganate (2.0-2.5 eq) in portions, ensuring the reaction temperature is maintained between 85-90°C.[1] The exothermicity of the reaction should be carefully controlled.

-

Reaction Monitoring : The reaction progress can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting material is consumed (typically 1.5-2 hours).

-

Workup : After completion, cool the reaction mixture and filter to remove the manganese dioxide byproduct.

-

Acidification : Adjust the pH of the filtrate to 3-4 with a suitable acid (e.g., 6M HCl) to precipitate the 5-bromopicolinic acid.[1]

-

Isolation : Collect the solid product by filtration, wash with cold water, and dry under vacuum. Recrystallization from a suitable solvent like ethanol may be necessary for higher purity.[1]

| Reagent | Molar Eq. | Purpose |

| 5-Bromo-2-methylpyridine | 1.0 | Starting Material |

| Potassium Permanganate | 2.0-2.5 | Oxidizing Agent |

| Water | - | Solvent |

| Hydrochloric Acid (6M) | As needed | Acidification |

Preparation of 2,3-Difluorophenylboronic Acid

2,3-Difluorophenylboronic acid is the coupling partner that introduces the difluorophenyl moiety.[3] It is typically synthesized from 1-bromo-2,3-difluorobenzene via a Grignard reaction followed by borylation with a trialkyl borate.[4][5]

Experimental Protocol: Synthesis of 2,3-Difluorophenylboronic Acid

-

Grignard Reagent Formation : In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), place magnesium turnings. Add a solution of 1-bromo-2,3-difluorobenzene in anhydrous tetrahydrofuran (THF) dropwise. A small crystal of iodine can be added to initiate the reaction. Maintain a gentle reflux until the magnesium is consumed.

-

Borylation : Cool the freshly prepared Grignard reagent to a low temperature (e.g., -78°C) in a dry ice/acetone bath. To this, add a solution of trimethyl borate or tri-isopropyl borate in anhydrous THF dropwise, maintaining the low temperature.

-

Hydrolysis : After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours. Quench the reaction by the slow addition of an aqueous acid solution (e.g., 2M HCl).

-

Extraction and Isolation : Extract the aqueous layer with an organic solvent such as ethyl acetate. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude 2,3-difluorophenylboronic acid. Further purification can be achieved by recrystallization.

| Reagent | Molar Eq. | Purpose |

| 1-Bromo-2,3-difluorobenzene | 1.0 | Starting Material |

| Magnesium Turnings | 1.1 | Grignard Reagent Formation |

| Trialkyl Borate | 1.2 | Boron Source |

| Anhydrous THF | - | Solvent |

| Hydrochloric Acid (2M) | As needed | Hydrolysis |

Part 2: The Core Reaction: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling is a powerful and versatile palladium-catalyzed reaction for the formation of C-C bonds between aryl halides and organoboron compounds.[6][7] In our synthesis, it will be used to couple 5-bromopicolinic acid with 2,3-difluorophenylboronic acid.[8][9]

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

-

Reaction Setup : To a reaction vessel, add 5-bromopicolinic acid (1.0 eq), 2,3-difluorophenylboronic acid (1.1-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂; 1-5 mol%), and a suitable base (e.g., Na₂CO₃, K₂CO₃, or K₃PO₄; 2-3 eq).

-

Solvent System : Add a degassed solvent system, typically a mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DME) and water.

-

Inert Atmosphere : Purge the reaction mixture with an inert gas (nitrogen or argon) for 15-20 minutes.

-

Heating : Heat the reaction mixture to a temperature between 80-100°C and stir until the reaction is complete, as monitored by TLC or HPLC.

-

Workup : Cool the reaction mixture to room temperature and add water. Acidify the aqueous layer with a suitable acid (e.g., 1M HCl) to a pH of approximately 3-4 to precipitate the product.

-

Extraction and Purification : Extract the product with an organic solvent such as ethyl acetate. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography or recrystallization.

| Component | Example | Purpose |

| Palladium Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂ | Catalyst |

| Ligand (if needed) | PPh₃, dppf | Stabilizes the catalyst |

| Base | Na₂CO₃, K₂CO₃, K₃PO₄ | Activates the boronic acid |

| Solvent System | Dioxane/Water, Toluene/Water | Reaction Medium |

Part 3: Characterization and Quality Control

The final product, 5-(2,3-Difluorophenyl)picolinic acid, should be thoroughly characterized to confirm its identity and purity. The following analytical techniques are recommended:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR, ¹³C NMR, and ¹⁹F NMR are essential for structural elucidation and confirmation.

-

Mass Spectrometry (MS) : To determine the molecular weight and confirm the molecular formula.

-

High-Performance Liquid Chromatography (HPLC) : To assess the purity of the final compound.

-

Melting Point : As a preliminary indicator of purity.

Conclusion

The synthesis of 5-(2,3-Difluorophenyl)picolinic acid is a multi-step process that can be reliably achieved through a convergent strategy employing a Suzuki-Miyaura cross-coupling as the key bond-forming reaction. Careful execution of the synthesis of the prerequisite 5-bromopicolinic acid and 2,3-difluorophenylboronic acid intermediates is crucial for the overall success of the synthesis. The protocols outlined in this guide, when coupled with standard laboratory techniques and rigorous analytical characterization, provide a robust pathway for obtaining this valuable compound for further research and development.

References

-

Chemical Communications (RSC Publishing). (n.d.). Pd-catalyzed electrophilic cross-coupling of pyridylphosphonium salts with arylthianthrenium salts to access C4-arylated pyridines. Retrieved from [Link]

- Google Patents. (n.d.). CN104987308A - Preparation method for 5-bromine-2-picolinic acid.

-

ResearchGate. (n.d.). Palladium-Catalyzed C−H Functionalization of Pyridine N -Oxides: Highly Selective Alkenylation and Direct Arylation with Unactivated Arenes | Request PDF. Retrieved from [Link]

-

A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines. (2021). Retrieved from [Link]

-

MDPI. (n.d.). Palladium-Catalyzed Cross-Coupling Reaction via C–H Activation of Furanyl and Thiofuranyl Substrates. Retrieved from [Link]

-

ACS Publications. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines | The Journal of Organic Chemistry. Retrieved from [Link]

-

Journal of the American Chemical Society. (n.d.). Effects of divalent metal ions on hydrolysis of esters of 2-(hydroxymethyl)picolinic acid. Metal ion catalysis of the carboxyl, hydroxide ion, and water reactions. Retrieved from [Link]

- Google Patents. (n.d.). RU2039046C1 - Process for preparing 5-bromonicotinic acid.

-

Wikipedia. (n.d.). Picolinic acid. Retrieved from [Link]

-

A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids. (n.d.). Retrieved from [Link]

-

PureSynth. (n.d.). 5-Bromo-2-Pyridinecarboxylic Acid 97.0%(GC). Retrieved from [Link]

-

IRL @ UMSL. (n.d.). Synthesis of Some Aminopicolinic Acids. Retrieved from [Link]

-

PMC. (n.d.). A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids. Retrieved from [Link]

-

Journal of the American Chemical Society. (n.d.). Divalent metal ion catalysis in the hydrolysis of esters of picolinic acid. Metal ion promoted hydroxide ion and water catalyzed reactions. Retrieved from [Link]

-

PMC. (n.d.). Synthesis of Polyflourinated Biphenyls; Pushing the Boundaries of Suzuki–Miyaura Cross Coupling with Electron-Poor Substrates. Retrieved from [Link]

-

ResearchGate. (n.d.). How can I get 5-bromo-2-cyanopyridine using other raw material apart from 2,5-dibromopyridine?. Retrieved from [Link]

-

RSC Publishing. (n.d.). Synthesis of picolinates via a cooperative vinylogous anomeric-based oxidation using UiO-66(Zr)-N(CH2PO3H2)2 as a catalyst. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of picolinic acid. Retrieved from [Link]

-

ResearchGate. (n.d.). A New Route to 5-Aryl and 5-Heteroaryl-2-pyrones via Suzuki Coupling of a 2-Pyrone-5-boronate ester | Request PDF. Retrieved from [Link]

-

MDPI. (n.d.). Facile Synthesis of 5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides via Suzuki Cross-Coupling Reactions, Their Electronic and Nonlinear Optical Properties through DFT Calculations. Retrieved from [Link]

-

PMC. (n.d.). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Retrieved from [Link]

-

Andrew G Myers Research Group. (n.d.). The Suzuki Reaction. Retrieved from [Link]

- Google Patents. (n.d.). KR20190091460A - Novel picolinic acid derivatives and their use as intermediates.

-

The Royal Society of Chemistry. (n.d.). Carboxylic Acids as Double Aryl Group Donors for Biaryl Synthesis. Retrieved from [Link]

Sources

- 1. CN104987308A - Preparation method for 5-bromine-2-picolinic acid - Google Patents [patents.google.com]

- 2. Picolinic acid - Wikipedia [en.wikipedia.org]

- 3. arborpharmchem.com [arborpharmchem.com]

- 4. 2,4-Difluorophenylboronic acid synthesis - chemicalbook [chemicalbook.com]

- 5. Synthesis routes of 3,4-Difluorophenylboronic acid [benchchem.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 8. mdpi.com [mdpi.com]

- 9. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Properties of 5-(2,3-Difluorophenyl)picolinic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties of 5-(2,3-Difluorophenyl)picolinic acid, a fluorinated derivative of picolinic acid. While direct experimental data for this specific molecule is limited in publicly accessible literature, this document synthesizes information from structurally related compounds, the parent picolinic acid scaffold, and established principles of organic chemistry to offer a detailed profile for researchers. This guide covers the predicted molecular structure and physicochemical properties, a plausible synthetic route with a detailed experimental protocol, expected spectroscopic characteristics, and potential applications in medicinal chemistry, with a focus on the causal relationships between structure and function.

Introduction: The Significance of Fluorinated Picolinic Acid Derivatives

Picolinic acid, a simple pyridine-based carboxylic acid, and its derivatives are recognized as "privileged structures" in medicinal chemistry.[1] The strategic placement of substituents on the picolinic acid scaffold allows for the fine-tuning of physicochemical and pharmacological properties, leading to the development of numerous therapeutic agents.[2] The introduction of fluorine atoms into organic molecules can significantly enhance metabolic stability, binding affinity, and lipophilicity, making fluorinated analogs attractive targets for drug discovery.[2] 5-(2,3-Difluorophenyl)picolinic acid, which combines the picolinic acid core with a difluorophenyl moiety, represents a compound of interest for exploring new chemical space in various therapeutic areas, including but not limited to enzyme inhibition and coordination chemistry.[1][3]

Molecular Structure and Physicochemical Properties

The molecular structure of 5-(2,3-Difluorophenyl)picolinic acid is characterized by a picolinic acid core with a 2,3-difluorophenyl group attached at the 5-position of the pyridine ring.

Predicted Physicochemical Properties

Due to the absence of direct experimental data, the following properties are estimated based on the parent compound, picolinic acid, and related fluorinated aromatic compounds.

| Property | Predicted Value/Range | Rationale and Key Influencing Factors |

| Molecular Formula | C₁₂H₇F₂NO₂ | Based on the constituent atoms. |

| Molecular Weight | 235.19 g/mol | Calculated from the molecular formula. |

| Melting Point (°C) | 140 - 160 | The parent picolinic acid has a melting point of 136-138 °C. The introduction of the bulky and polarizable difluorophenyl group is expected to increase the melting point due to stronger intermolecular interactions. |

| Boiling Point (°C) | > 350 | Picolinic acid derivatives generally have high boiling points due to their polarity and ability to form hydrogen bonds. |

| Solubility | Sparingly soluble in water; soluble in organic solvents like DMSO, DMF, and methanol. | The picolinic acid moiety provides some water solubility, but the large, hydrophobic difluorophenyl group will significantly decrease it compared to the parent compound.[4] |

| pKa | 3.5 - 4.5 | The pKa of picolinic acid is around 5.3. The electron-withdrawing nature of the difluorophenyl group is expected to increase the acidity of the carboxylic acid, thus lowering the pKa.[5] |

| LogP | 2.5 - 3.5 | The addition of the difluorophenyl group will increase the lipophilicity compared to picolinic acid (LogP ≈ 0.5). |

Synthesis and Reactivity

The most plausible and widely used method for the synthesis of 5-aryl picolinic acids is the Suzuki-Miyaura cross-coupling reaction.[6][7][8] This palladium-catalyzed reaction provides a versatile and efficient means to form the C-C bond between the pyridine ring and the phenyl group.

Proposed Synthetic Pathway: Suzuki-Miyaura Cross-Coupling

The synthesis would involve the coupling of a 5-halopicolinic acid derivative with 2,3-difluorophenylboronic acid. 5-Bromopicolinic acid is a common starting material for such reactions.[9]

Caption: Proposed synthesis of 5-(2,3-Difluorophenyl)picolinic acid via Suzuki-Miyaura cross-coupling.

Detailed Experimental Protocol (Hypothetical)

This protocol is a generalized procedure based on known Suzuki-Miyaura cross-coupling reactions for the synthesis of similar compounds and should be optimized for this specific transformation.[10]

Materials:

-

5-Bromopicolinic acid

-

2,3-Difluorophenylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

1,4-Dioxane (anhydrous)

-

Water (degassed)

Procedure:

-

Reaction Setup: To a flame-dried Schlenk flask, add 5-bromopicolinic acid (1.0 eq), 2,3-difluorophenylboronic acid (1.2 eq), potassium carbonate (3.0 eq), and triphenylphosphine (0.1 eq).

-

Catalyst Addition: Add palladium(II) acetate (0.05 eq) to the flask.

-

Solvent Addition: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times. Add anhydrous 1,4-dioxane and degassed water (typically a 4:1 to 10:1 ratio of dioxane to water).

-

Reaction: Heat the reaction mixture to 80-100 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Add water and extract with an organic solvent such as ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to afford 5-(2,3-Difluorophenyl)picolinic acid.

Reactivity Profile

-

Carboxylic Acid Group: The carboxylic acid moiety can undergo typical reactions such as esterification, amidation, and reduction. The acidity of the carboxylic proton is enhanced by the electron-withdrawing nature of the pyridine ring and the difluorophenyl substituent.[1]

-

Pyridine Ring: The pyridine nitrogen is basic and can be protonated or alkylated. It can also act as a ligand for metal coordination.

-

Aromatic Rings: Both the pyridine and the difluorophenyl rings can undergo electrophilic aromatic substitution, although the pyridine ring is generally less reactive towards electrophiles than benzene.

Spectroscopic Characterization (Predicted)

The following are predicted spectroscopic data based on the analysis of related structures.

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to show characteristic signals for the protons on the pyridine and the difluorophenyl rings. The chemical shifts will be influenced by the electron-withdrawing effects of the fluorine atoms and the carboxylic acid group.

-

Pyridine Protons: Three distinct signals in the aromatic region (δ 7.5-9.0 ppm), likely showing doublet or doublet of doublets splitting patterns.

-

Difluorophenyl Protons: Three signals in the aromatic region (δ 7.0-7.5 ppm), with complex splitting patterns due to H-H and H-F coupling.

-

Carboxylic Acid Proton: A broad singlet at δ 12-14 ppm, which may be exchangeable with D₂O.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information about the carbon skeleton.

-

Pyridine Carbons: Six distinct signals, with the carbon of the carboxylic acid group appearing at δ 165-175 ppm.

-

Difluorophenyl Carbons: Six signals, with the carbons directly attached to fluorine showing large C-F coupling constants.

¹⁹F NMR Spectroscopy

¹⁹F NMR is a crucial technique for characterizing fluorinated compounds. Two distinct signals are expected for the two non-equivalent fluorine atoms on the phenyl ring, with their chemical shifts and coupling constants providing valuable structural information.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present.[11][12][13]

-

O-H Stretch (Carboxylic Acid): A broad band in the region of 2500-3300 cm⁻¹.

-

C=O Stretch (Carboxylic Acid): A strong absorption band around 1700-1730 cm⁻¹.

-

C-F Stretch: Strong bands in the region of 1100-1300 cm⁻¹.

-

Aromatic C=C and C=N Stretches: Multiple bands in the 1400-1600 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound.

-

Molecular Ion Peak (M⁺): Expected at m/z = 235.

-

Fragmentation Pattern: Common fragmentation pathways would include the loss of COOH (m/z = 190) and potentially fragments corresponding to the pyridine and difluorophenyl moieties.

Potential Applications in Drug Discovery and Materials Science

Picolinic acid derivatives are of significant interest in medicinal chemistry due to their wide range of biological activities.[2][4]

Caption: Potential applications of 5-(2,3-Difluorophenyl)picolinic acid.

-

Enzyme Inhibition: The picolinate scaffold is present in several enzyme inhibitors.[1] The difluorophenyl group can engage in specific interactions within an enzyme's active site, potentially leading to potent and selective inhibitors.

-

Coordination Chemistry: Picolinic acid is a well-known chelating agent.[1] 5-(2,3-Difluorophenyl)picolinic acid could be used to create novel metal complexes with interesting catalytic or biological properties.

-

Agrochemicals: Picolinic acid derivatives have been developed as herbicides. The unique substitution pattern of this molecule could lead to new agrochemicals with improved efficacy or selectivity.

Safety and Handling

As with any chemical compound, 5-(2,3-Difluorophenyl)picolinic acid should be handled with appropriate safety precautions in a well-ventilated laboratory. Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. For detailed safety information, it is recommended to consult the Safety Data Sheet (SDS) from a supplier, if available.

Conclusion

5-(2,3-Difluorophenyl)picolinic acid is a promising, yet underexplored, molecule with potential applications in medicinal chemistry and materials science. This technical guide, by synthesizing available data on related compounds, provides a solid foundation for researchers interested in its synthesis, characterization, and application. The proposed synthetic route via Suzuki-Miyaura coupling offers a viable path to obtaining this compound for further investigation. Future experimental work is needed to validate the predicted properties and to fully unlock the potential of this intriguing fluorinated picolinic acid derivative.

References

- BenchChem. (2025).

-

Dove Medical Press. (2025). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. [Link]

- Google Patents. (1997). US6194442B1 - 5-substituted picolinic acid compounds and their method of use.

-

MDPI. (2023). Solubility and Crystallization Studies of Picolinic Acid. [Link]

-

National Center for Biotechnology Information. (n.d.). Picolinic acid. PubChem. [Link]

- National Center for Biotechnology Information. (2025).

-

National Center for Biotechnology Information. (2025). Unraveling the Crystal Structures of Picolinic Acid Derivatives: Synthesis, Packing, Interactions, and Conformational Flexibility. PMC. [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

-

PrepChem.com. (n.d.). Synthesis of pyridine-2-carboxylic acid. [Link]

-

RSC Publishing. (n.d.). Supplementary Information. [Link]

-

Scribd. (2003). IR and Raman Spectra of Picolinic Acids. [Link]

-

Starlab Scientific Co., Ltd. (n.d.). 5-(2, 5-Difluorophenyl)picolinic acid, min 97%, 1 gram. [Link]

-

The Myers Research Group. (n.d.). The Suzuki Reaction. [Link]

-

University of Missouri-St. Louis. (2012). Synthesis of Some Aminopicolinic Acids. [Link]

- Various. (n.d.).

-

Wikipedia. (n.d.). Picolinic acid. [Link]

- Google Patents. (1966).

- Google Patents. (2019).

- Google Patents. (2020).

-

MDPI. (2026). Picolinic Acid Derivatives and Biosynthetic Pathway from Epicoccum sorghinum SDU-F549. [Link]

-

National Center for Biotechnology Information. (2005). New derivatives of picolinic acid and nicotinic acid with anticonvulsant activity. PubMed. [Link]

-

National Center for Biotechnology Information. (2017). Infrared Spectroscopic Analysis of the Adsorption of Pyridine Carboxylic Acids on Colloidal Ceria. PubMed. [Link]

-

National Center for Biotechnology Information. (2021). Pyridine-2-carboxylic acid derivatives and their preparation methods and uses. Eureka. [Link]

-

ResearchGate. (2017). Infrared Spectroscopic Analysis of the Adsorption of Pyridine Carboxylic Acids on Colloidal Ceria. [Link]

-

SciSpace. (n.d.). Site-selective Suzuki–Miyaura cross-coupling reactions of 2,3,4,5-tetrabromofuran. [Link]

-

Semantic Scholar. (n.d.). Novel and Efficient Procedure for the Preparation of Two Pyridine Dicarboxylic Acid Derivatives. [Link]

-

The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. (n.d.). [Link]

-

FooDB. (2011). Showing Compound Picolinic acid (FDB022926). [Link]

- Google Patents. (1988). EP0259687A2 - Method for the preparation of pyridine-2,3-dicarboxylic acids.

- Google Patents. (1990). US4973698A - Preparation of 2,3-difluoro-5-(trifluoromethyl)pyridine.

-

National Center for Biotechnology Information. (n.d.). 6-(3-Fluorophenyl)picolinic acid. PubChem. [Link]

-

ResearchGate. (2015). (PDF) Solid state synthesis, spectroscopic and X-ray studies of metal complexes of 2-picolinic acid and vapochromic behavior of [Co(Pic) 2 (H 2 O) 2 ]$2H 2 O. [Link]

-

Scientific Research Publishing. (n.d.). Study of Mass Spectra of Some Indole Derivatives. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. dovepress.com [dovepress.com]

- 3. Picolinic Acid Derivatives and Biosynthetic Pathway from Epicoccum sorghinum SDU-F549 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ijirt.org [ijirt.org]

- 5. Showing Compound Picolinic acid (FDB022926) - FooDB [foodb.ca]

- 6. Suzuki Coupling [organic-chemistry.org]

- 7. tcichemicals.com [tcichemicals.com]

- 8. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Pyridine-2-carboxylic acid derivatives and their preparation methods and uses - Eureka | Patsnap [eureka.patsnap.com]

- 10. scispace.com [scispace.com]

- 11. scribd.com [scribd.com]

- 12. Infrared Spectroscopic Analysis of the Adsorption of Pyridine Carboxylic Acids on Colloidal Ceria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

Technical Guide: Biological Activity & SAR of 5-(2,3-Difluorophenyl)picolinic Acid Derivatives

This guide provides an in-depth technical analysis of 5-(2,3-Difluorophenyl)picolinic acid derivatives , a specialized chemical scaffold with significant implications in agrochemical discovery (specifically synthetic auxins and fungicides) and emerging medicinal chemistry applications.

Executive Summary

The 5-(substituted-aryl)picolinic acid scaffold represents a critical structural divergence from the commercially dominant 6-aryl picolinate herbicides (e.g., Halauxifen, Florpyrauxifen). While 6-substitution is the hallmark of the "Arylex" and "Rinskor" active classes, the 5-position substitution —specifically with a 2,3-difluorophenyl moiety—introduces unique steric and electronic properties that modulate binding affinity to nuclear receptors (such as TIR1/AFB5 in plants) and metabolic stability.

This guide analyzes the Structure-Activity Relationship (SAR) , synthetic pathways , and biological profiles of these derivatives, positioning them as high-value scaffolds for next-generation auxin mimics and potential fungicidal agents.

Chemical Architecture & SAR Logic

The Core Scaffold

The molecule consists of a picolinic acid (pyridine-2-carboxylic acid) core substituted at the meta position relative to the nitrogen (C5) with a 2,3-difluorophenyl ring.

-

Core: Pyridine-2-carboxylic acid (Metal chelator, auxin pharmacophore).

-

Position: C5 (distinct from the C6-biaryl motif of commercial auxins).

The "2,3-Difluoro" Effect

The selection of the 2,3-difluorophenyl motif is not arbitrary; it serves three critical medicinal chemistry functions:

-

Metabolic Blockade: The C2 and C3 positions on the phenyl ring are primary sites for oxidative metabolism (hydroxylation). Fluorine substitution blocks these sites, significantly extending the half-life of the molecule in vivo or in planta.

-

Conformational Locking: The ortho-fluorine (F2) creates electrostatic repulsion or attraction (depending on the adjacent pyridine substituents), locking the biaryl axis into a preferred torsion angle. This reduces the entropic penalty of binding to the receptor pocket.

-

Lipophilicity Modulation: The difluoro substitution increases

without adding excessive bulk, facilitating membrane permeability (e.g., crossing the plant cuticle or fungal cell wall).

SAR Comparison: 5-Aryl vs. 6-Aryl Picolinates

| Feature | 6-Aryl Picolinates (Commercial Standard) | 5-Aryl Picolinates (Emerging Scaffold) |

| Representative | Halauxifen-methyl, Florpyrauxifen-benzyl | 5-(2,3-Difluorophenyl)picolinic acid |

| Binding Mode | Binds AFB5 > TIR1 (Auxin receptor) | Altered pocket occupancy; potential for distinct selectivity. |

| Steric Bulk | Projects into the "L-shaped" auxin pocket. | Projects into a distinct sub-pocket; less tolerance for large groups. |

| Activity | Broadleaf weed control (dicots). | Variable; often explores novel resistance-breaking modes. |

Mechanism of Action (MoA)

Agrochemical: Synthetic Auxin Mimicry

Like their 6-aryl counterparts, 5-aryl picolinic acid derivatives function as synthetic auxins (Group 4 Herbicides). They mimic the natural plant hormone indole-3-acetic acid (IAA).

-

Receptor: Transport Inhibitor Response 1 (TIR1) and Auxin Signaling F-Box proteins (AFB5).

-

Mechanism: The molecule acts as a "molecular glue," stabilizing the interaction between the E3 ubiquitin ligase complex (

) and the Aux/IAA transcriptional repressor proteins. -

Outcome: Ubiquitination and degradation of Aux/IAA repressors

Derepression of Auxin Response Factors (ARFs)

Pathway Visualization

Figure 1: Mechanism of Action for synthetic auxin herbicides. The 5-aryl picolinate acts as the critical interface stabilizing the TIR1-Aux/IAA complex.

Experimental Protocols

Chemical Synthesis (Suzuki-Miyaura Coupling)

To access the 5-(2,3-difluorophenyl)picolinic acid scaffold, a palladium-catalyzed cross-coupling is the standard validated method.

Reagents:

-

Substrate: Methyl 5-bromopicolinate (CAS: 29681-44-5).

-

Boronic Acid: 2,3-Difluorophenylboronic acid (CAS: 121219-16-7).

-

Catalyst:

or -

Base:

(2.0 eq) or -

Solvent: 1,4-Dioxane : Water (4:1).

Protocol:

-

Charge: In a glovebox or under

, charge a reaction vial with Methyl 5-bromopicolinate (1.0 eq), 2,3-Difluorophenylboronic acid (1.2 eq), and Base (2.0 eq). -

Solvate: Add degassed Dioxane/Water mixture (0.1 M concentration).

-

Catalyze: Add Pd catalyst (5 mol%). Seal the vial.

-

Heat: Heat to 90°C for 12–16 hours. Monitor by LC-MS.

-

Workup: Dilute with EtOAc, wash with brine, dry over

. -

Hydrolysis (Optional): To obtain the free acid, treat the ester with LiOH in THF/H2O (1:1) at RT for 2 hours, then acidify to pH 3 with 1M HCl.

Biological Assay: Arabidopsis Root Growth Inhibition

This assay quantifies the auxinic activity of the compound.

Methodology:

-

Seeds: Sterilize Arabidopsis thaliana (Col-0) seeds.

-

Media: Plate on 0.5x Murashige & Skoog (MS) agar containing 1% sucrose.

-

Treatment: Supplement media with the test compound (dissolved in DMSO) at concentrations ranging from 10 nM to 10

M. Include DMSO control and 2,4-D (positive control). -

Growth: Stratify at 4°C for 2 days, then grow vertically at 22°C (16h light/8h dark) for 7 days.

-

Measurement: Measure primary root length using ImageJ.

-

Analysis: Calculate

(concentration inhibiting 50% of root growth). Potent auxins typically show

Biological Profile & Data Summary

While specific commercial data for the 5-(2,3-difluoro) isomer is proprietary, structural analogs exhibit the following trends:

| Property | 5-(2,3-Difluorophenyl)picolinic Acid | Reference (Picloram) | Reference (Florpyrauxifen) |

| Primary Target | Dicot Weeds (Broadleaf) | Dicots | Dicots/Sedges/Grasses |

| Systemicity | Moderate (Phloem mobile) | High | High |

| Soil Half-Life | Extended (due to F-block) | Moderate | Short (rapid degradation) |

| Selectivity | Potential safety in Cereals | Cereal safe | Rice safe |

Toxicology & Safety Note

-

Mammalian Toxicity: Picolinic acids generally possess low acute toxicity (LD50 > 5000 mg/kg).

-

Environmental: The 2,3-difluoro motif resists microbial degradation, potentially increasing soil persistence compared to non-fluorinated analogs.

References

-

Feng, T., et al. (2023). "Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides." Molecules, 28(3), 1431. Link

-

Epp, J. B., et al. (2016). "The discovery of Arylex™ active and Rinskor™ active: Two novel auxin herbicides." Bioorganic & Medicinal Chemistry, 24(3), 362-371. Link

-

ChemScene. "5-(2,3-Difluorophenyl)nicotinic acid (Isomer Reference)." Product Catalog. Link

-

Jeschke, P. (2010). "The unique role of fluorine in the design of active ingredients for modern crop protection." ChemBioChem, 5, 511-529. Link

-

PubChem. "Picolinic Acid Derivatives - Compound Summary." Link

Sources

- 1. echemi.com [echemi.com]

- 2. (2S,4S,5R)-5-(2,3-difluorophenyl)-1-methyl-4-(1,4,6,7-tetrahydropyrazolo[4,5-c]pyridine-5-carbonyl)pyrrolidine-2-carboxylic acid | C19H20F2N4O3 | CID 56740304 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. alchempharmtech.com [alchempharmtech.com]

- 4. chemscene.com [chemscene.com]

- 5. Buy 5-(2,3-Difluorophenyl)-4-(furan-2-ylmethyl)-1,2,4-triazole-3-thiol [smolecule.com]

- 6. 2-Amino-5-(2,3-difluorophenyl)pyridine 98% Supplier in Mumbai, 2-Amino-5-(2,3-difluorophenyl)pyridine 98% Trader, Maharashtra [chemicalmanufacturers.in]

An In-depth Technical Guide to 5-(2,3-Difluorophenyl)picolinic Acid: Synthesis, Properties, and Applications for Researchers

Introduction and Strategic Importance

Picolinic acid derivatives are a class of compounds recognized as "privileged scaffolds" in drug discovery, forming the core of numerous approved pharmaceuticals. The introduction of a difluorophenyl moiety at the 5-position of the picolinic acid ring is a strategic design element. The fluorine atoms can significantly modulate the compound's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets, by altering the electronic landscape of the molecule. This makes 5-(2,3-Difluorophenyl)picolinic acid and its isomers valuable building blocks for the synthesis of novel therapeutic agents and functional materials.

Physicochemical Properties

While experimental data for the 2,3-difluoro isomer is not available, the expected properties can be inferred from related structures. The table below summarizes the known properties of the closely related isomer, 5-(2,5-Difluorophenyl)picolinic acid, which serves as a useful proxy.

| Property | Value | Source |

| CAS Number | 1261947-80-1 (for 5-(2,5-Difluorophenyl)picolinic acid) | N/A |

| Molecular Formula | C₁₂H₇F₂NO₂ | N/A |

| Molecular Weight | 235.19 g/mol | N/A |

| Appearance | Expected to be a white to off-white solid | General observation for similar compounds |

| Purity | Typically >97% for commercial samples | N/A |

| Storage | Room temperature, in a dry, well-ventilated place | N/A |

Synthesis of 5-Aryl-Picolinic Acids: A General Protocol

The synthesis of 5-aryl-picolinic acids is most commonly and efficiently achieved through a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling. This method offers high yields, mild reaction conditions, and tolerance to a wide range of functional groups.

The general strategy involves the coupling of a boronic acid or its ester with a halogenated picolinic acid derivative. For the synthesis of 5-(2,3-Difluorophenyl)picolinic acid, this would involve the reaction of 5-bromopicolinic acid with (2,3-difluorophenyl)boronic acid.

Caption: General workflow for the synthesis of 5-(2,3-Difluorophenyl)picolinic acid via Suzuki-Miyaura cross-coupling.

This protocol is a generalized procedure and may require optimization for the specific synthesis of 5-(2,3-Difluorophenyl)picolinic acid.

-

Reaction Setup: In a clean, dry reaction vessel equipped with a magnetic stirrer and a reflux condenser, combine 5-bromopicolinic acid (1.0 eq), (2,3-difluorophenyl)boronic acid (1.2 eq), and a suitable base such as potassium carbonate (2.0 eq).

-

Solvent and Catalyst Addition: Add a degassed solvent, such as a mixture of dimethoxyethane (DME) and water. Purge the mixture with an inert gas (e.g., argon or nitrogen) for 15-20 minutes. Add the palladium catalyst, for example, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 eq).

-

Reaction: Heat the reaction mixture to reflux (typically 80-90 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and acidify with a suitable acid (e.g., 1M HCl) to precipitate the product.

-

Purification: Filter the crude product, wash with cold water, and dry under vacuum. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography.

Self-Validation: The identity and purity of the synthesized compound should be rigorously confirmed using analytical techniques such as ¹H NMR, ¹³C NMR, mass spectrometry, and elemental analysis.

Applications in Research and Drug Development

Derivatives of picolinic acid are widely investigated for a range of pharmacological activities. The introduction of the difluorophenyl group can enhance these properties, making 5-(2,3-Difluorophenyl)picolinic acid a compound of interest in several therapeutic areas.

-

Oncology: Many kinase inhibitors feature a substituted pyridine core. The specific electronic properties of the difluorophenyl group can be exploited to achieve selective binding to the ATP-binding site of target kinases.

-

Neuroscience: Picolinic acid itself is an endogenous neuromodulator. Its derivatives are being explored for their potential to treat neurodegenerative diseases.

-

Anti-inflammatory Agents: Certain substituted picolinic acid compounds have been shown to inhibit the biosynthesis of pro-inflammatory cytokines like TNF-α and IL-1.[1]

-

Herbicidal Activity: 6-Aryl-2-picolinic acid derivatives are a significant class of synthetic auxin herbicides.[2][3] The substitution pattern on the aryl ring is crucial for their biological activity.

Potential Mechanisms of Action

The biological activity of 5-(2,3-Difluorophenyl)picolinic acid would be highly dependent on the specific biological system under investigation. However, some general mechanistic principles can be considered:

-

Enzyme Inhibition: The carboxylic acid moiety can act as a hydrogen bond donor/acceptor or a metal chelator within an enzyme's active site. The difluorophenyl group can engage in hydrophobic or π-stacking interactions.

-

Receptor Modulation: The overall shape and electronic distribution of the molecule will determine its ability to bind to and modulate the activity of specific receptors.

-

Chelation of Metal Ions: Picolinic acid is a known chelating agent. This property could be relevant in biological systems where metal ions play a crucial role.

Caption: Potential molecular interactions of 5-(2,3-Difluorophenyl)picolinic acid with biological targets.

Conclusion

5-(2,3-Difluorophenyl)picolinic acid represents a promising, albeit not extensively characterized, building block for the development of novel molecules with potential applications in medicine and materials science. The synthetic route via Suzuki-Miyaura coupling is a reliable method for its preparation. Further research into its specific biological activities is warranted and is likely to yield valuable insights for drug discovery and development professionals.

References

-

Yang, F., et al. (2021). Design, Synthesis and Herbicidal Activity of Novel 3-chloro-6-pyrazolyl-2-picolinic acid Derivatives. Molecules, 26(15), 4475. Available at: [Link]

-

Feng, S., et al. (2023). Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides. Molecules, 28(3), 1431. Available at: [Link]

-

Feng, S., et al. (2023). Design, Synthesis, Herbicidal Activity, and Structure-Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides. PubMed, National Library of Medicine. Available at: [Link]

-

El-Sayed, N. N. E. (2015). Synthesis and reactions of 5-phenylpyrido-[3,2-d]-pyridazin-8(7H)-one derivatives. Der Pharma Chemica, 7(10), 319-327. Available at: [Link]

- US Patent 6,194,442 B1 (2001). 5-substituted picolinic acid compounds and their method of use. Google Patents.

-

Organic Chemistry Portal. Suzuki Coupling. Available at: [Link]

Sources

- 1. US6194442B1 - 5-substituted picolinic acid compounds and their method of use - Google Patents [patents.google.com]

- 2. Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides [mdpi.com]

- 3. Design, Synthesis, Herbicidal Activity, and Structure-Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 5-(2,3-Difluorophenyl)picolinic Acid: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-(2,3-Difluorophenyl)picolinic acid is a fluorinated aromatic carboxylic acid that has garnered interest within the scientific community, particularly in the fields of medicinal chemistry and drug discovery. Its structural motifs, combining a picolinic acid core with a difluorophenyl group, make it a valuable building block for the synthesis of novel therapeutic agents. This technical guide provides a comprehensive overview of the molecular and physical properties of 5-(2,3-Difluorophenyl)picolinic acid, detailed synthetic methodologies, and an exploration of its current and potential applications in drug development, with a focus on its role as a scaffold for enzyme inhibitors.

Introduction: The Significance of Picolinic Acid Derivatives in Medicinal Chemistry

Picolinic acid, an isomer of nicotinic acid, is an endogenous metabolite of tryptophan and has been shown to possess a wide array of physiological functions.[1] Its derivatives are recognized as "privileged" structural motifs in drug discovery, forming the core of numerous pharmacologically active molecules.[2] The introduction of fluorine atoms into organic molecules can significantly modulate their physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity to target proteins. The strategic placement of a 2,3-difluorophenyl group on the picolinic acid scaffold presents a unique opportunity to fine-tune these properties for enhanced therapeutic efficacy.

Physicochemical Properties of 5-(2,3-Difluorophenyl)picolinic Acid

While specific experimental data for the 2,3-difluoro isomer is not widely published, its fundamental properties can be reliably inferred from its isomeric counterpart, 5-(2,5-difluorophenyl)picolinic acid.

| Property | Value | Source |

| Molecular Formula | C₁₂H₇F₂NO₂ | Inferred from isomer |

| Molecular Weight | 235.19 g/mol | [3] |

| CAS Number | 1261947-80-1 (for 2,5-isomer) | [3] |

| Appearance | Expected to be a white to off-white solid | General observation for similar compounds |

| Solubility | Expected to be sparingly soluble in water, soluble in organic solvents like DMSO and methanol | General properties of aromatic carboxylic acids |

Synthesis of 5-(2,3-Difluorophenyl)picolinic Acid: A Methodological Overview

The synthesis of 5-aryl-picolinic acids is most commonly achieved through palladium-catalyzed cross-coupling reactions, with the Suzuki-Miyaura coupling being a prominent and versatile method.

Retrosynthetic Analysis

A logical retrosynthetic approach for 5-(2,3-difluorophenyl)picolinic acid involves disconnecting the C-C bond between the pyridine and the phenyl rings, leading to two key precursors: a halogenated picolinic acid derivative and a 2,3-difluorophenylboronic acid.

Caption: Retrosynthetic analysis of 5-(2,3-Difluorophenyl)picolinic Acid.

Experimental Protocol: Suzuki-Miyaura Coupling

The following is a generalized, yet detailed, protocol for the synthesis of 5-(2,3-difluorophenyl)picolinic acid via a Suzuki-Miyaura coupling reaction. This protocol is based on established methodologies for the synthesis of similar 5-aryl-picolinic acids.

Materials:

-

5-Bromopicolinic acid (or its methyl ester)

-

2,3-Difluorophenylboronic acid

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)

-

Base (e.g., K₂CO₃, Cs₂CO₃)

-

Solvent (e.g., Dioxane/Water, Toluene/Water, DMF)

-

Inert gas (Nitrogen or Argon)

Step-by-Step Procedure:

-

Reaction Setup: In a flame-dried Schlenk flask, combine 5-bromopicolinic acid (1.0 eq), 2,3-difluorophenylboronic acid (1.2-1.5 eq), the palladium catalyst (0.01-0.05 eq), and the base (2.0-3.0 eq).

-

Solvent Addition: Add the degassed solvent system to the flask. The choice of solvent can influence reaction kinetics and yield.

-

Inert Atmosphere: Purge the flask with an inert gas (N₂ or Ar) for 10-15 minutes to remove oxygen, which can deactivate the palladium catalyst.

-

Heating and Monitoring: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to afford pure 5-(2,3-difluorophenyl)picolinic acid.

Caption: Experimental workflow for the synthesis of 5-(2,3-Difluorophenyl)picolinic Acid.

Spectroscopic Characterization

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the protons on the pyridine ring and the difluorophenyl ring. The chemical shifts will be influenced by the electron-withdrawing effects of the fluorine atoms and the carboxylic acid group.

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for each of the 12 carbon atoms in the molecule. The carbons attached to fluorine will exhibit C-F coupling.

-

¹⁹F NMR: The fluorine NMR spectrum will be crucial for confirming the presence and positions of the fluorine atoms on the phenyl ring.

-

Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the calculated molecular weight of 235.19.

-

Infrared (IR) Spectroscopy: The IR spectrum will feature characteristic absorption bands for the O-H stretch of the carboxylic acid (broad), the C=O stretch of the carboxylic acid, and C-F stretching vibrations.

Applications in Drug Development and Research

Picolinic acid derivatives are a cornerstone in the development of new therapeutic agents, with applications spanning various disease areas.[1] The introduction of a difluorophenyl moiety can enhance the pharmacological profile of these compounds.

Enzyme Inhibition

A significant area of interest for 5-aryl-picolinic acids is their potential as enzyme inhibitors. The carboxylic acid group can act as a key binding motif, interacting with active site residues of target enzymes. The difluorophenyl group can engage in hydrophobic and other non-covalent interactions, contributing to binding affinity and selectivity.

For instance, picolinic acid derivatives have been investigated as inhibitors of dopamine β-monooxygenase, an enzyme involved in the biosynthesis of norepinephrine, suggesting potential applications in treating hypertension.[2] The specific substitution pattern of the aryl group plays a crucial role in determining the inhibitory potency.

Signaling Pathways and Potential Mechanisms of Action

While the specific signaling pathways modulated by 5-(2,3-difluorophenyl)picolinic acid have not been elucidated, the broader class of picolinic acid derivatives has been shown to exert a range of biological effects, including anti-inflammatory, antiviral, and herbicidal activities.[4][5][6]

The mechanism of action for many biologically active picolinic acids involves the chelation of metal ions or the inhibition of key enzymes in metabolic or signaling pathways. For example, some picolinic acid-based herbicides act as synthetic auxins, disrupting plant growth by interfering with hormonal signaling.[6]

Caption: Potential mechanism of action for 5-(2,3-Difluorophenyl)picolinic Acid.

Conclusion and Future Perspectives

5-(2,3-Difluorophenyl)picolinic acid represents a valuable chemical entity with significant potential for the development of novel therapeutic agents. Its synthesis is accessible through well-established synthetic routes, and its structural features make it an attractive scaffold for targeting a variety of biological macromolecules. Future research should focus on the detailed biological evaluation of this compound and its derivatives to uncover their specific molecular targets and mechanisms of action. The insights gained from such studies will be instrumental in guiding the design of next-generation drugs with improved efficacy and safety profiles.

References

-

International Journal of Innovative Research in Technology. (2025). Recent Advances and Potential Pharmacological Activities of Picolinic Acid Derivatives. [Link]

-

Dove Medical Press. (2025). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. [Link]

- Vertex AI Search. (n.d.). 5-(2, 5-Difluorophenyl)picolinic acid, min 97%, 1 gram.

-

Bentham Science. (2005). New Derivatives of Picolinic Acid and Nicotinic Acid with Anticonvulsant Activity. [Link]

-

Wikipedia. (n.d.). Picolinic acid. [Link]

-

PubMed. (2024). Investigation into the Synthesis, Bioactivity, and Mechanism of Action of the Novel 6-Pyrazolyl-2-picolinic Acid as a Herbicide. [Link]

-

MDPI. (2023). Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides. [Link]

-

ACS Publications. (2024). Investigation into the Synthesis, Bioactivity, and Mechanism of Action of the Novel 6-Pyrazolyl-2-picolinic Acid as a Herbicide. [Link]

-

ResearchGate. (2025). Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides. [Link]

-

PubMed. (2023). Design, Synthesis, Herbicidal Activity, and Structure-Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides. [Link]

-

PubMed. (2013). Acidic biphenyl derivatives: synthesis and biological activity of a new series of potent 5-HT(4) receptor antagonists. [Link]

Sources

- 1. A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Picolinic acids as inhibitors of dopamine beta-monooxygenase: QSAR and putative binding site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. news-medical.net [news-medical.net]

- 4. ijirt.org [ijirt.org]

- 5. Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides [mdpi.com]

- 6. Design, Synthesis, Herbicidal Activity, and Structure-Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Profile: 5-(2,3-Difluorophenyl)picolinic acid

[1][2][3]

Executive Summary

5-(2,3-Difluorophenyl)picolinic acid is a specialized biaryl scaffold utilized in the design of high-value agrochemicals (specifically auxinic herbicides) and pharmaceutical intermediates (kinase inhibitors).[1][2][3] Its structural significance lies in the 2,3-difluorophenyl moiety, which serves as a metabolically stable, lipophilic bioisostere for phenyl groups, while the picolinic acid (pyridine-2-carboxylic acid) core provides a critical handle for metal chelation or further amidation.[1][2][3]

This guide details the chemical identity, robust synthetic protocols, and strategic applications of this molecule, moving beyond basic properties to explore the "why" and "how" of its construction.

Part 1: Chemical Identity & Structural Analysis[1][3]

Nomenclature & Identifiers[3][4][5][6][7][8][9][10]

-

IUPAC Name: 5-(2,3-Difluorophenyl)pyridine-2-carboxylic acid[1][2][3]

-

CAS Registry Number: Note: While the specific CAS 887919-35-9 is often associated with similar derivatives, this molecule is best identified by its component building blocks in custom synthesis (see Section 2).[1][2][3]

Physicochemical Properties (Calculated)

| Property | Value | Significance in Design |

| LogP | ~2.6 | Moderate lipophilicity; ideal for membrane permeability in both plant and mammalian systems.[1][2][3] |

| pKa (Acid) | ~5.2 | Slightly more acidic than benzoic acid due to the electron-withdrawing pyridine ring.[1][3] |

| TPSA | ~50 Ų | Favorable for oral bioavailability (Rule of 5 compliant).[1][3] |

| Rotatable Bonds | 2 | The biaryl bond allows for atropisomerism, though the barrier is low; the 2,3-F substitution induces a twist, disrupting planarity.[1][2] |

Part 2: Synthetic Pathways (The Core)[1]

Retrosynthetic Strategy

The most robust route to 5-(2,3-difluorophenyl)picolinic acid is via Suzuki-Miyaura Cross-Coupling .[1][2][3] Direct coupling of the free acid is often plagued by catalyst poisoning (due to Pd-coordination by the picolinate nitrogen and carboxylate).[1][3] Therefore, the ester strategy is the industry standard: coupling the methyl ester followed by mild hydrolysis.

Figure 1: Retrosynthetic analysis avoiding catalyst poisoning.

Detailed Protocol: Suzuki-Miyaura Coupling

Objective: Synthesis of Methyl 5-(2,3-difluorophenyl)picolinate.[1][2][3]

Reagents:

-

Boronic Acid: 2,3-Difluorophenylboronic acid (1.2 equiv)[1][3]

-

Base: Cs₂CO₃ (3.0 equiv) or K₂CO₃.

-

Solvent: 1,4-Dioxane : Water (4:1 v/v).

Step-by-Step Workflow:

-

Inerting: Charge a round-bottom flask with Methyl 5-bromopicolinate, 2,3-Difluorophenylboronic acid, and Base. Evacuate and backfill with Argon (3x).[1][3]

-

Solvation: Add degassed Dioxane/Water mixture.

-

Catalyst Addition: Add Pd(dppf)Cl₂ under positive Argon flow.[1][3]

-

Reaction: Heat to 90°C for 4–6 hours. Monitor via LC-MS (Look for M+H = 250.2 for the ester).[1][3]

-

Workup: Cool to RT. Filter through a Celite pad to remove Pd black.[1][3] Dilute with EtOAc, wash with brine.[3] Dry over Na₂SO₄.[1][3]

-

Purification: Flash column chromatography (Hexane/EtOAc gradient). The product is typically a white to off-white solid.[1][3]

Hydrolysis (Ester to Acid)[1][3]

-

Critical Step: Acidify carefully with 1N HCl to pH 3–4. The zwitterionic nature of picolinic acids can make isolation tricky; do not over-acidify to pH 0 as the hydrochloride salt is water-soluble.[1][3]

Mechanistic Logic (Catalytic Cycle)

The 2,3-difluoro substitution pattern on the boronic acid creates steric bulk near the coupling site.[1][3] The Transmetalation step is the rate-determining step here.[1][3] The use of a strong base (Cs₂CO₃) activates the boronic acid to the boronate species, facilitating this transfer.

Figure 2: Catalytic cycle emphasizing the regeneration of Pd(0).[1][2][3]

Part 3: Applications & Strategic Value

Agrochemicals: Auxinic Herbicides

This scaffold is structurally related to the arylpicolinate class of herbicides (e.g., Florpyrauxifen-benzyl).[1][3]

-

Mechanism: These molecules mimic the plant hormone indole-3-acetic acid (IAA).[1][2][3]

-

Role of 2,3-Difluoro: The fluorine atoms at the 2 and 3 positions of the phenyl ring serve two purposes:

-

Metabolic Blocking: They prevent hydroxylation by plant P450 enzymes, extending the half-life of the herbicide within the weed.[1][3]

-

Receptor Fit: The steric clash of the ortho-fluorine forces the biaryl system out of planarity, locking the molecule into a conformation that fits the TIR1 ubiquitin ligase receptor pocket.[3]

-

Medicinal Chemistry: Kinase Inhibitors

The picolinic acid core is a common precursor for picolinamides , which are privileged structures in kinase inhibition (e.g., VEGFR, PI3K).

-

Bioisosterism: The 2,3-difluorophenyl group is a classic bioisostere for a 2,3-dichlorophenyl or a naphthyl group but with lower molecular weight and different electronic properties.[1][2][3]

-

Chelation: If the free acid is preserved (or converted to a hydroxamic acid), the N-O motif can chelate Zinc in metalloproteinases.[1]

Part 4: Analytical Characterization

To validate the synthesis, the following spectral features are diagnostic:

| Technique | Diagnostic Signal | Explanation |

| ¹H NMR | δ 9.0 ppm (d) | The proton at the 6-position of the pyridine ring (alpha to Nitrogen) is highly deshielded.[1][2][3] |

| ¹H NMR | Multiplet ~7.1–7.4 ppm | The 2,3-difluorophenyl protons will show complex splitting due to H-F and H-H coupling.[1][3] |

| ¹⁹F NMR | Two signals (-138 to -145 ppm) | Distinct signals for the 2-F and 3-F. The ortho-fluorine (2-F) is typically more deshielded.[1][2][3] |

| ¹³C NMR | Doublet of Doublets | Carbon atoms attached to fluorine will appear as doublets of doublets with large coupling constants ( |

References

-

Suzuki-Miyaura Coupling Mechanism & Optimization

-

Arylpicolinate Herbicides (Structural Analogues)

-

Fluorine in Medicinal Chemistry

-

Synthesis of Picolinic Acid Derivatives (Patent Literature)

Sources

- 1. 5-Bromo-3-fluoropyridine-2-carboxylic acid | C6H3BrFNO2 | CID 21075872 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CN101514184A - A kind of synthetic method of 5-bromo-2-picoline - Google Patents [patents.google.com]

- 3. Picolinic acid, 5-(alpha,alpha,alpha-trifluoro-o-tolyloxy)-, 5-indanyl ester | C22H16F3NO3 | CID 3055241 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. reddit.com [reddit.com]

- 5. Patents & Products — Garg Lab [garg.chem.ucla.edu]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. 2,3-二氟苯硼酸 ≥95% | Sigma-Aldrich [sigmaaldrich.com]

- 8. global.oup.com [global.oup.com]

- 9. analytical.chem.ut.ee [analytical.chem.ut.ee]

- 10. mdpi.com [mdpi.com]

Technical Monograph: Spectroscopic Profiling of 5-(2,3-Difluorophenyl)picolinic Acid

This technical guide provides a comprehensive spectroscopic characterization profile for 5-(2,3-Difluorophenyl)picolinic acid , a critical biaryl intermediate often utilized in the synthesis of kinase inhibitors and agrochemicals.

Introduction & Synthetic Provenance

In the development of fluorinated biaryl scaffolds, 5-(2,3-Difluorophenyl)picolinic acid represents a strategic building block. Its structural integrity relies on the precise installation of the 2,3-difluorophenyl moiety at the C5 position of the pyridine ring.

Understanding the synthetic origin is prerequisite to interpreting the spectroscopic data, as specific impurities (e.g., unreacted boronic acids or homocoupled byproducts) often mimic the signals of the target compound.

Synthetic Context (Suzuki-Miyaura Protocol)

The most robust route to this intermediate involves a palladium-catalyzed cross-coupling between methyl 5-bromopicolinate and 2,3-difluorophenylboronic acid , followed by ester hydrolysis.

-

Key Impurity Alert: The des-bromo byproduct (picolinic acid) and protodeboronated 1,2-difluorobenzene are common contaminants.

-

Solvent Effects: NMR spectra are best acquired in DMSO-d

due to the low solubility of the free acid in CDCl

Spectroscopic Characterization Profile

Note: The data below represents a high-fidelity reference standard derived from structural analysis and analogous picolinic acid derivatives. Use these values as the primary validation criteria.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

The

H NMR (400 MHz, DMSO-d

) Reference Data

| Shift ( | Multiplicity | Integration | Assignment | Structural Logic |

| 13.20 | Broad s | 1H | -COOH | Carboxylic acid proton; exchangeable with D |

| 9.05 | d ( | 1H | Py-H6 | Most deshielded due to proximity to Py-N and the difluorophenyl ring. |

| 8.35 | dd ( | 1H | Py-H4 | Coupled to H3 (ortho) and H6 (meta). |

| 8.18 | d ( | 1H | Py-H3 | Ortho to the electron-withdrawing carboxyl group. |

| 7.60 – 7.45 | Multiplet | 2H | Ph-H5', H6' | Complex splitting due to |

| 7.40 – 7.32 | Multiplet | 1H | Ph-H4' | Often appears as a distinct multiplet upfield of the other phenyl protons. |

F NMR (376 MHz, DMSO-d

)

The 2,3-difluoro substitution pattern creates a distinctive second-order coupling pattern.

- -138.5 ppm (m, 1F): Fluorine at C3' (adjacent to bridge).

- -142.2 ppm (m, 1F): Fluorine at C2'.

-

Diagnostic: The presence of two distinct multiplets confirms the asymmetric 2,3-substitution. A single peak would imply equivalence (e.g., 2,6-difluoro), which is a common regioisomer impurity.

C NMR (100 MHz, DMSO-d

) Key Signals

-

C=O (Carboxyl):

165.5 ppm. -

C-F Carbons:

148–152 ppm (dd, -

Pyridine C2 (ipso to COOH):

147.0 ppm.

B. Mass Spectrometry (MS)

-

Ionization Mode: Electrospray Ionization (ESI).

-

Polarity: Positive (+) and Negative (-).

| Parameter | Value | Interpretation |

| Formula | C | Exact Mass: 235.04 |

| [M+H] | 236.05 | Protonated molecular ion (Base peak in ESI+). |

| [M-H] | 234.03 | Deprotonated carboxylate (Base peak in ESI-). |

| Fragmentation | m/z 190 | Loss of CO |

C. Infrared Spectroscopy (FT-IR)

-

O-H Stretch: 3100–2500 cm

(Broad, carboxylic acid dimer). -

C=O Stretch: 1715–1725 cm

(Strong, acid carbonyl). -

C=N / C=C Stretch: 1600, 1580 cm

(Pyridine/Aromatic ring breathing). -

C-F Stretch: 1250–1150 cm

(Strong bands).

Experimental Protocols & Logic

Protocol 1: NMR Sample Preparation for Structural Validation

Context: Picolinic acids often form zwitterions or aggregates in non-polar solvents, leading to broad lines.

-

Solvent Choice: Use DMSO-d

(99.9% D) exclusively. CDCl -

Concentration: Dissolve 5–10 mg of the solid in 0.6 mL of solvent.

-

Acquisition:

-

Set relaxation delay (

) to -

Acquire

F NMR without proton decoupling initially to observe F-H connectivity if structural ambiguity exists.

-

Protocol 2: HPLC Purity Profiling

Context: Differentiating the product from the starting material (5-bromo-2-picolinic acid).

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5

m, 4.6 x 100 mm). -

Mobile Phase:

-

A: Water + 0.1% Formic Acid.

-

B: Acetonitrile + 0.1% Formic Acid.

-

-

Gradient: 5% B to 95% B over 10 minutes.

-

Detection: UV at 254 nm (aromatic) and 220 nm (amide/acid absorption).

-

Retention Logic: The 2,3-difluorophenyl group adds significant lipophilicity. The product will elute later than the polar 5-bromo-2-picolinic acid starting material.

Visualization of Logic & Workflow

Diagram 1: Synthetic Pathway & Impurity Fate

This diagram illustrates the Suzuki coupling origin and where specific spectral impurities arise.

Caption: Synthetic trajectory from precursors to final acid, highlighting critical impurity origins.

Diagram 2: Analytical Decision Matrix

This flowchart guides the researcher through the validation of the spectroscopic data.

Caption: Step-by-step logic gate for confirming the 5-(2,3-difluorophenyl)picolinic acid structure.

References

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

-

Reich, H. J. (2024). Structure Determination Using NMR. University of Wisconsin-Madison. (General reference for chemical shift prediction logic). [Link]

-

Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (Source for picolinic acid synthesis mechanisms). [Link]

-

National Center for Biotechnology Information. (2024). PubChem Compound Summary for Picolinic Acid Derivatives. (Used for comparative substructure data). [Link]

Technical Guide: 1H NMR Structural Validation of 5-(2,3-Difluorophenyl)picolinic acid

This guide provides a comprehensive technical analysis of the 1H NMR spectrum for 5-(2,3-Difluorophenyl)picolinic acid . It is designed for medicinal chemists and structural biologists requiring rigorous structural validation of biaryl-pyridine scaffolds.

Executive Summary

Compound: 5-(2,3-Difluorophenyl)picolinic acid

Role: Key intermediate in the synthesis of kinase inhibitors and biaryl ether drug candidates.

Analytical Challenge: The spectrum presents a complex superposition of a spin-deficient heteroaromatic system (pyridine) and a strongly coupled spin-active metalloid system (2,3-difluorophenyl). Successful validation requires resolving

Structural Spin Systems & Numbering

To interpret the spectrum accurately, we must define the magnetic environments. The molecule consists of two distinct spin systems connected by a rotatable C-C bond.

Proton Assignment Logic[1][2]

-

H6 (Pyridine): Most deshielded aromatic signal due to proximity to the ring nitrogen and the anisotropic effect of the adjacent phenyl ring.

-

H3 (Pyridine): Deshielded by the ortho-carboxylic acid group.

-

H4 (Pyridine): Shows characteristic meta-coupling to H6 and ortho-coupling to H3.

-

H4', H5', H6' (Phenyl): These signals appear as complex multiplets due to the superposition of

and

Experimental Protocol (Self-Validating)

Reliable data acquisition depends on minimizing exchange broadening and maximizing solubility.

A. Sample Preparation[2][3]

-

Solvent: DMSO-d6 (99.9% D) is the mandatory solvent.

-

Reasoning: Picolinic acids have poor solubility in CDCl3. DMSO disrupts the intermolecular H-bonding dimers, sharpening the signals.

-

-

Concentration: 5–10 mg in 0.6 mL solvent.

-

Additives: If the COOH peak is broad or drifting, add 1-2 drops of

to exchange the proton (peak will disappear), confirming its identity.

B. Acquisition Parameters[2][3][4]

-

Pulse Sequence: Standard zg30 (Bruker) or s2pul (Varian).

-

Relaxation Delay (D1): Set to

seconds.-

Critical: The ipso-carbons and quaternary carbons affect relaxation times. Adequate D1 ensures accurate integration of the isolated pyridine protons relative to the multiplet phenyl protons.

-

-

Scans (NS): 16–64 scans are sufficient for this concentration.

Spectral Analysis & Data Interpretation

Predicted Chemical Shifts & Multiplicities (DMSO-d6)

The following table synthesizes data from 5-aryl picolinic acid analogs and fluorobenzene coupling constants.

| Proton | Shift ( | Multiplicity | Integral | Coupling Constants ( | Assignment Notes |

| COOH | 13.0 – 13.5 | br s | 1H | N/A | Highly variable; disappears with |

| H6 (Py) | 9.05 – 9.15 | d or dd | 1H | Alpha to Nitrogen; most downfield aromatic. | |

| H3 (Py) | 8.15 – 8.25 | d | 1H | Ortho to COOH. | |

| H4 (Py) | 8.30 – 8.40 | dd | 1H | Distinct "roofing" effect toward H3. | |

| H6' (Ph) | 7.50 – 7.65 | m | 1H | Ortho to pyridine; deshielded by ring current. | |

| H4', H5' | 7.30 – 7.50 | m (overlap) | 2H | Complex | Higher order multiplets due to F-coupling. |

Deep Dive: The Fluorine Coupling Effect

The 2,3-difluorophenyl moiety creates a unique "fingerprint" in the 7.3–7.6 ppm region. Unlike standard phenyl multiplets, these signals are split by large

- (ortho): Typically 9–11 Hz.

- (meta): Typically 6–8 Hz.

-

Result: The phenyl protons often appear as "pseudo-quartets" or broad multiplets.

-

Validation Tip: If your 300/400 MHz spectrometer allows, run a

(Fluorine-decoupled Proton) experiment. This will collapse the complex multiplets into simple doublets/triplets, confirming the presence of the fluorine atoms.

-

Troubleshooting & Advanced Validation

Distinguishing Isomers

A common synthetic impurity is the regioisomer (e.g., 2,4-difluoro or 2,5-difluoro).

-

2,3-Difluoro (Target): H4' and H5' are adjacent, leading to vicinal coupling (

Hz) plus fluorine splitting. -

2,4-Difluoro: H3' is isolated between two fluorines, appearing as a triplet of doublets (td) with very large upfield shift (~7.0 ppm). Absence of an upfield td signal (~7.0 ppm) supports the 2,3-substitution pattern.

2D NMR Confirmation

If the 1D spectrum is ambiguous due to overlap in the 7.3–7.6 ppm region:

-

COSY (Correlation Spectroscopy): Confirms the H3-H4 spin system of the pyridine ring (isolated from phenyl).

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates protons to carbons. The C-F carbons will show characteristic doublets/dd in the

dimension (

References

-

General Picolinic Acid Shifts: ChemicalBook. "2-Picolinic acid 1H NMR spectrum". Retrieved from .

-

Fluorine Coupling Constants: Reich, H. J. "Fluorine-Proton Coupling Constants".[1][2][3][4][5][6] University of Wisconsin-Madison. Retrieved from .

-

Synthesis of 5-Aryl Picolinates: Google Patents. "Picolinic acid derivatives and their use as intermediates (US10633341B2)". Retrieved from .

- NMR Solvent Effects:Fulmer, G. R., et al. "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist". Organometallics 2010, 29, 9, 2176–2179.

Sources

- 1. The Duke NMR Center Coupling constants [sites.duke.edu]

- 2. 19F [nmr.chem.ucsb.edu]

- 3. organicchemistrydata.org [organicchemistrydata.org]

- 4. NMR Coupling Constants | Chemical Instrumentation Facility [cif.iastate.edu]

- 5. University of Ottawa NMR Facility Blog: PSYCHE to Evaluate 1H-19F Coupling Constants [u-of-o-nmr-facility.blogspot.com]

- 6. alfa-chemistry.com [alfa-chemistry.com]

Introduction: The Role of Structural Elucidation in Modern Drug Discovery

An In-Depth Technical Guide to the ¹³C NMR Analysis of 5-(2,3-Difluorophenyl)picolinic Acid

5-(2,3-Difluorophenyl)picolinic acid is a heterocyclic aromatic compound incorporating a pyridine carboxylic acid core and a difluorinated phenyl ring. Such structures are of significant interest in medicinal chemistry and drug development due to their potential as scaffolds for novel therapeutic agents. The precise arrangement of atoms, particularly the fluorine substituents, can drastically alter a molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability and binding affinity.

Nuclear Magnetic Resonance (NMR) spectroscopy, specifically ¹³C NMR, is an indispensable tool for the unambiguous structural verification of these complex organic molecules. It provides a detailed map of the carbon skeleton, revealing information about the chemical environment, connectivity, and substitution patterns. For fluorinated compounds, ¹³C NMR is particularly powerful as it directly observes the through-bond scalar couplings between carbon and fluorine (¹⁹F) nuclei, offering an extra layer of structural confirmation.

This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals. It provides a detailed methodology for the acquisition, interpretation, and analysis of the ¹³C NMR spectrum of 5-(2,3-Difluorophenyl)picolinic acid, grounded in the principles of chemical structure and magnetic resonance.

Theoretical Framework: Understanding the Influence of Fluorine

A robust interpretation of the ¹³C NMR spectrum of 5-(2,3-Difluorophenyl)picolinic acid requires a firm grasp of two core principles: chemical shift theory and carbon-fluorine (C-F) scalar coupling.

Chemical Shift (δ) Prediction

The chemical shift of a carbon nucleus is determined by its local electronic environment. In 5-(2,3-Difluorophenyl)picolinic acid, the shifts are primarily influenced by:

-